![molecular formula C21H28N2O4 B2836271 N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide CAS No. 953196-51-5](/img/structure/B2836271.png)
N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), a propyl group (a three-carbon chain), and a dimethylamino group (an amine with two methyl groups). The benzene ring is also substituted with three methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide and dimethylamino groups would contribute to the polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amine could act as a base or nucleophile, the amide could undergo hydrolysis, and the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of polar functional groups like the amide and amine would likely make it polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Memory Enhancement and Acetylcholinesterase Inhibition
A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with N,N-dialkylaminoethoxy/propoxy moiety, similar to the requested compound, have shown potential as memory enhancers. They exhibited acetylcholinesterase-inhibiting activity, with IC50 values in the low micromolar range, indicating dose-dependent improvements in memory retention. Compound 10a, in particular, showed significant memory retention and maximal percent inhibition of acetylcholinesterase, suggesting a correlation between experimental biology and in silico results, including better docking scores and predicted binding free energies compared to the co-crystallized ligand. Molecular simulation studies indicated stable binding toward acetylcholinesterase, highlighting the therapeutic potential for cognitive disorders (Piplani, Sharma, Mehta, & Malik, 2018).
Histone Deacetylase Inhibition
N-Acylhydrazone (NAH) derivatives, including those related to the requested compound, have been explored as potent histone deacetylase (HDAC) 6/8 dual inhibitors. They were designed based on the structure of trichostatin A. Certain derivatives significantly increased the acetylation of α-tubulin, demonstrating inhibition of HDAC6 and affecting cell migration. These compounds also displayed potent antiproliferative activity, indicating their potential as molecular therapies for cancer. Specifically, compound 3c induced cell cycle arrest, and 3g induced apoptosis through caspase 3/7 activation, underscoring their therapeutic value (Rodrigues et al., 2016).
Modulation of Gastrointestinal Function
Trimebutine, structurally similar to the requested compound, acts on the gastrointestinal tract through an agonist effect on peripheral μ, κ, and δ opiate receptors and modulates the release of gastrointestinal peptides. It accelerates gastric emptying, induces premature phase III of the migrating motor complex, and modulates colon contractile activity. Clinically, trimebutine has been effective in treating acute and chronic abdominal pain in patients with functional bowel disorders, especially irritable bowel syndrome. Its utility extends to children presenting with abdominal pain, emphasizing its broad therapeutic potential in gastrointestinal dysfunctions (Delvaux & Wingate, 1997).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-23(2)17-10-8-15(9-11-17)7-6-12-22-21(24)16-13-18(25-3)20(27-5)19(14-16)26-4/h8-11,13-14H,6-7,12H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXVNCAGGFRZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.